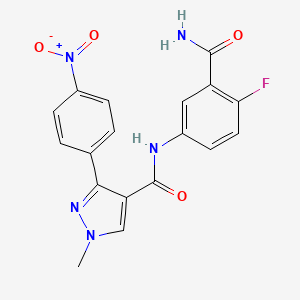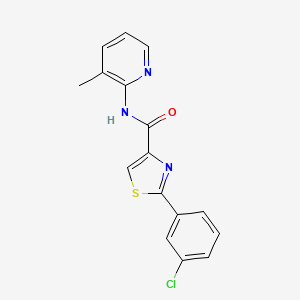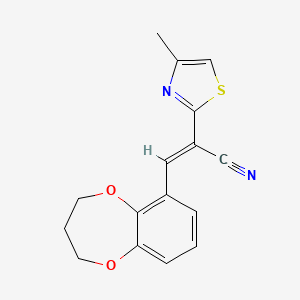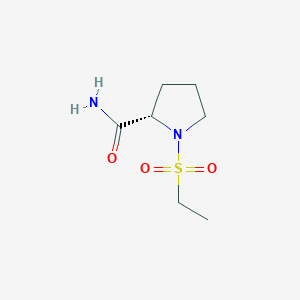
N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide, also known as CNF-1010, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole carboxamides and has been shown to possess a range of pharmacological properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide is not fully understood. However, it has been shown to modulate the activity of several key enzymes and receptors in the brain, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and the gamma-aminobutyric acid (GABA) receptor. These effects are believed to underlie its anti-inflammatory, analgesic, and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against oxidative stress and neurotoxicity in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide is its versatility. It has been shown to have a range of pharmacological properties, making it a useful tool for studying various biological processes. However, one limitation of this compound is its relatively low potency compared to other compounds with similar pharmacological properties.
Future Directions
There are several potential future directions for the study of N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a tool for studying the role of inflammation and oxidative stress in various disease states. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis of N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-1-(ethoxycarbonyl)phenylamino)but-3-en-2-one. This intermediate is then reacted with 4-nitrophenylhydrazine to form the pyrazole ring, followed by the addition of a carbamoyl group and a carboxamide group to form this compound.
Scientific Research Applications
N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-carbamoyl-4-fluorophenyl)-1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4/c1-23-9-14(16(22-23)10-2-5-12(6-3-10)24(27)28)18(26)21-11-4-7-15(19)13(8-11)17(20)25/h2-9H,1H3,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUUHAUEJGTKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)


![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-[2-(Trifluoromethyl)quinazolin-4-yl]piperidin-4-one](/img/structure/B7646343.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)


![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)